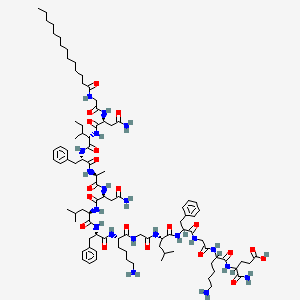
Mgaipaa
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mgaipaa involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to maintain high purity levels. The compound is usually stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
化学反应分析
Types of Reactions
Mgaipaa undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced amino acid sequences .
科学研究应用
Mgaipaa is widely used in scientific research for various applications, including:
Chemistry: Used to study the formation and stability of peptide bonds.
Biology: Helps in understanding the role of the amino terminus in protein function.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new synthetic methods and materials.
作用机制
The mechanism of action of Mgaipaa involves its interaction with specific molecular targets, primarily proteins. It binds to the amino terminus of these proteins, affecting their activity and function. This interaction can modulate various biological pathways, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Mgaipaa is similar to other synthetic peptides used in research, such as:
Myristoylated Peptides: Used to study protein-lipid interactions.
Phosphorylated Peptides: Used to investigate protein phosphorylation.
Glycosylated Peptides: Used to study protein-carbohydrate interactions.
Uniqueness
What sets this compound apart is its specific role in elucidating the function of the amino terminus in proteins. This unique application makes it a valuable tool in both basic and applied research .
属性
IUPAC Name |
5-amino-4-[[6-amino-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H146N20O20/c1-9-11-12-13-14-15-16-17-18-19-29-42-76(116)99-54-77(117)105-72(52-74(96)114)92(132)113-81(59(7)10-2)93(133)112-70(50-62-36-25-21-26-37-62)87(127)102-60(8)83(123)108-73(53-75(97)115)91(131)109-68(48-58(5)6)89(129)111-71(51-63-38-27-22-28-39-63)90(130)107-65(40-30-32-45-94)84(124)100-56-79(119)104-67(47-57(3)4)88(128)110-69(49-61-34-23-20-24-35-61)85(125)101-55-78(118)103-66(41-31-33-46-95)86(126)106-64(82(98)122)43-44-80(120)121/h20-28,34-39,57-60,64-73,81H,9-19,29-33,40-56,94-95H2,1-8H3,(H2,96,114)(H2,97,115)(H2,98,122)(H,99,116)(H,100,124)(H,101,125)(H,102,127)(H,103,118)(H,104,119)(H,105,117)(H,106,126)(H,107,130)(H,108,123)(H,109,131)(H,110,128)(H,111,129)(H,112,133)(H,113,132)(H,120,121)/t59?,60-,64?,65-,66?,67-,68+,69?,70-,71-,72-,73-,81-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZAANEGXJTN-SOKIVXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H146N20O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132499-65-1 | |
| Record name | Mgaipaa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132499651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















